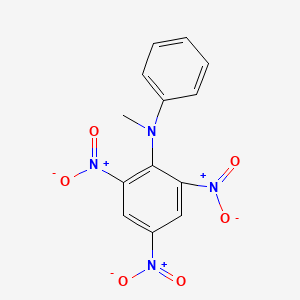
(4-Methylphenylthio)acetic acid triethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenylthio)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Methylphenylthio)acetic acid and triethanolamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenylthio)acetic acid triethanolamine typically involves the reaction of (4-Methylphenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include (4-Methylphenylthio)acetic acid, triethanolamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenylthio)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the (4-Methylphenylthio) group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols .
Aplicaciones Científicas De Investigación
(4-Methylphenylthio)acetic acid triethanolamine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methylphenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)acetic acid: Similar in structure but with a methoxy group instead of a methylthio group.
(4-Methylphenyl)acetic acid: Lacks the thio group, making it less reactive in certain chemical reactions.
Triethanolamine: A component of the compound, used widely in various applications
Uniqueness
(4-Methylphenylthio)acetic acid triethanolamine is unique due to the presence of both the (4-Methylphenylthio) group and triethanolamine moiety, which confer distinct chemical and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
102582-88-7 |
|---|---|
Fórmula molecular |
C15H25NO5S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H10O2S.C6H15NO3/c1-7-2-4-8(5-3-7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
Clave InChI |
KOOKZKIVNMVZBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH+](CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)


![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
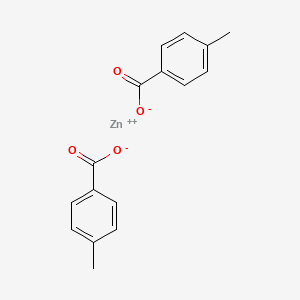
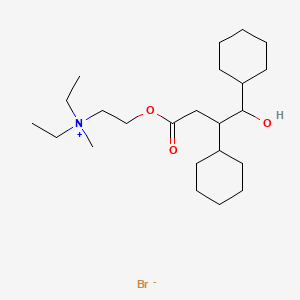
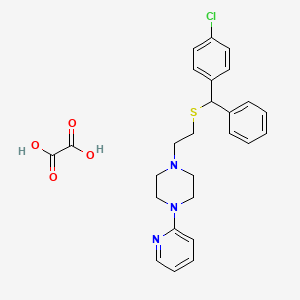
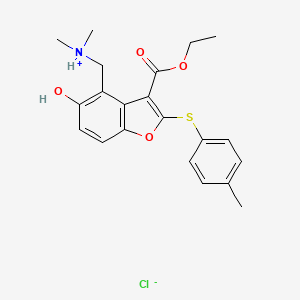
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)
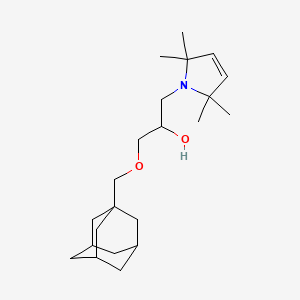
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)

